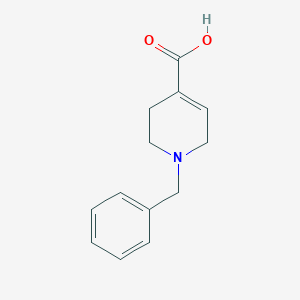
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Descripción general
Descripción
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H15NO2 . It is also known by its IUPAC name, 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group . The exact mass of the molecule is 173.120449483 g/mol .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 217.27 g/mol .Aplicaciones Científicas De Investigación
Synthesis Applications
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is involved in various synthesis processes. For example, it is used in the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which exhibit interesting biological activities. Such synthesis is achieved through reactions like phosphine-catalyzed ring-forming reactions and ring-closing metathesis (Kim et al., 2016).
Fine Organic Synthesis
This compound serves as a multipurpose synthon for fine organic synthesis. It has been prepared through the rearrangement of various epoxypiperidines, showcasing its versatility in organic chemical reactions (Grishina et al., 2005).
Photophysical Properties in Coordination Polymers
It is also used in the preparation of aromatic carboxylic acids for supporting lanthanide coordination compounds. These compounds are characterized for their photophysical properties, indicating potential applications in light harvesting and luminescence (Sivakumar et al., 2011).
Carboxylation Processes
In the field of carboxylation, this compound plays a role in the visible-light-mediated carboxylation of benzylic C–H bonds. This process is significant for forming 2-arylpropionic acids under metal-free conditions, showcasing its importance in green chemistry (Meng et al., 2019).
Antimicrobial and Anti-Inflammatory Properties
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This indicates its potential use in pharmaceutical research (ANISETTI & Reddy, 2017).
Crystal Structure Analysis
It's also used in crystal structure analysis, aiding in understanding the molecular geometry and interactions within chemical compounds (Sambyal et al., 2011).
Mecanismo De Acción
Target of Action
Tetrahydropyridines (THPs), a class of compounds to which this molecule belongs, have been found in both natural products and synthetic pharmaceutical agents . They have sparked notable interest due to their biologically active properties .
Mode of Action
It is known that the presence of varied substituents on the thp ring system can significantly affect their pharmacological properties .
Biochemical Pathways
Thps have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a white to off-white solid with a molecular weight of 21727, and it is recommended to be stored at +4°C . These properties may influence its bioavailability.
Result of Action
Thps have been found to possess biologically active properties, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
The compound is recommended to be stored at +4°c, suggesting that temperature may play a role in its stability .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 can inhibit the enzyme’s activity, potentially reducing inflammation. Additionally, this compound may interact with various receptors and transport proteins, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in the inflammatory response, potentially leading to reduced inflammation . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to COX-2 can inhibit the enzyme’s activity, reducing the production of pro-inflammatory molecules . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and improved metabolic function . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to cellular toxicity, resulting in cell death or impaired cellular function. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell. For example, the compound can interact with enzymes involved in the inflammatory response, such as COX-2, altering the production of pro-inflammatory molecules . Additionally, this compound may affect other metabolic pathways, such as those involved in energy production and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall effectiveness, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence cellular respiration and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules, such as enzymes and receptors, ultimately influencing its overall activity.
Propiedades
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAYLIVQXUGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598668 | |
| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79858-48-3 | |
| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



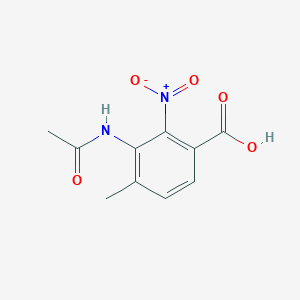
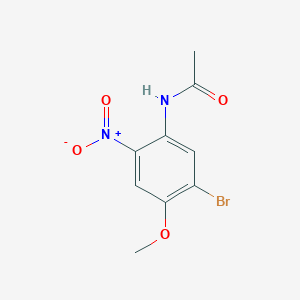
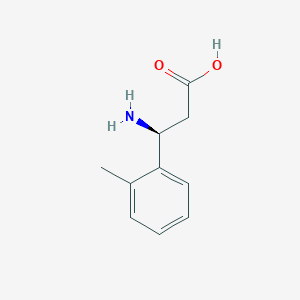
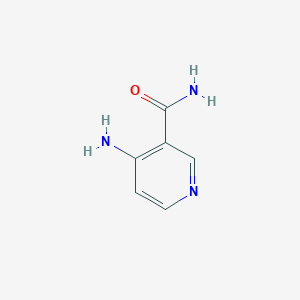

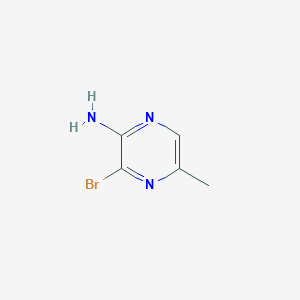

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)
![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)
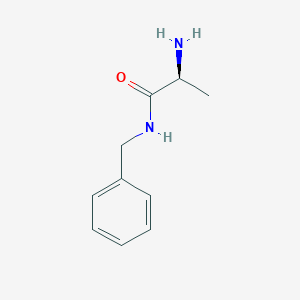
![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)


